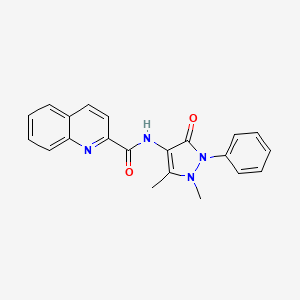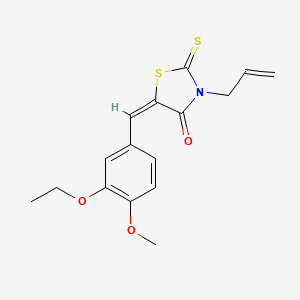
N-(4-isopropylphenyl)-N'-1-naphthylthiourea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-isopropylphenyl)-N'-1-naphthylthiourea, also known as INT-1, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound has shown promising results in various fields of research, including cancer treatment, neuroscience, and environmental studies. In
Mecanismo De Acción
The mechanism of action of N-(4-isopropylphenyl)-N'-1-naphthylthiourea involves its ability to disrupt the microtubule network in cells. Microtubules are essential for various cellular processes, including cell division, migration, and intracellular transport. N-(4-isopropylphenyl)-N'-1-naphthylthiourea works by binding to the colchicine site on microtubules, which prevents the polymerization of tubulin and disrupts the microtubule network. This disruption leads to cell cycle arrest and cell death in cancer cells.
Biochemical and Physiological Effects:
Studies have shown that N-(4-isopropylphenyl)-N'-1-naphthylthiourea can induce cell cycle arrest and apoptosis in cancer cells. This compound has also been shown to enhance synaptic plasticity and improve cognitive function in animal models. In addition, N-(4-isopropylphenyl)-N'-1-naphthylthiourea has been shown to have anti-inflammatory and antioxidant effects, which could be beneficial for the treatment of various diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of N-(4-isopropylphenyl)-N'-1-naphthylthiourea for lab experiments is its high yield synthesis method. This makes it a reliable and efficient compound for research purposes. In addition, N-(4-isopropylphenyl)-N'-1-naphthylthiourea has shown promising results in various fields of research, including cancer treatment and neuroscience.
However, there are also some limitations to using N-(4-isopropylphenyl)-N'-1-naphthylthiourea in lab experiments. One of the main limitations is its potential toxicity. Studies have shown that N-(4-isopropylphenyl)-N'-1-naphthylthiourea can be toxic to normal cells at high concentrations, which could limit its use in certain applications. In addition, the mechanism of action of N-(4-isopropylphenyl)-N'-1-naphthylthiourea is not fully understood, which could limit its potential applications.
Direcciones Futuras
There are several future directions for research on N-(4-isopropylphenyl)-N'-1-naphthylthiourea. One area of research could focus on optimizing the synthesis method to improve the yield and purity of the compound. Another area of research could focus on understanding the mechanism of action of N-(4-isopropylphenyl)-N'-1-naphthylthiourea in more detail, which could lead to the development of more targeted and effective treatments for cancer and neurodegenerative diseases. Additionally, further studies could investigate the potential applications of N-(4-isopropylphenyl)-N'-1-naphthylthiourea in environmental studies, such as its ability to inhibit the growth of algae and other aquatic organisms.
Métodos De Síntesis
The synthesis of N-(4-isopropylphenyl)-N'-1-naphthylthiourea involves the reaction between 4-isopropylaniline and 1-naphthylisothiocyanate in the presence of a base catalyst. This reaction results in the formation of a yellow crystalline compound, which is purified through recrystallization. The yield of this synthesis method is typically around 70-80%, making it a reliable and efficient process.
Aplicaciones Científicas De Investigación
N-(4-isopropylphenyl)-N'-1-naphthylthiourea has been widely studied for its potential applications in scientific research. One of the most promising areas of research for this compound is cancer treatment. Studies have shown that N-(4-isopropylphenyl)-N'-1-naphthylthiourea can inhibit the growth of various cancer cells, including breast, lung, and prostate cancer cells. This compound works by targeting the microtubule network, which is essential for cell division and growth. By disrupting this network, N-(4-isopropylphenyl)-N'-1-naphthylthiourea can induce cell death in cancer cells.
In addition to cancer treatment, N-(4-isopropylphenyl)-N'-1-naphthylthiourea has also shown potential in neuroscience research. Studies have shown that this compound can enhance synaptic plasticity and improve cognitive function in animal models. This suggests that N-(4-isopropylphenyl)-N'-1-naphthylthiourea could be a promising candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propiedades
IUPAC Name |
1-naphthalen-1-yl-3-(4-propan-2-ylphenyl)thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2S/c1-14(2)15-10-12-17(13-11-15)21-20(23)22-19-9-5-7-16-6-3-4-8-18(16)19/h3-14H,1-2H3,(H2,21,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GROWDUHTXQKUEX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)NC(=S)NC2=CC=CC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
1.8 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49823848 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
1-Naphthalen-1-yl-3-[4-(propan-2-yl)phenyl]thiourea | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[1-methyl-2-(1H-1,2,4-triazol-1-yl)ethyl]-5-[(5,6,7,8-tetrahydro-2-naphthalenyloxy)methyl]-3-isoxazolecarboxamide](/img/structure/B6133512.png)
![3,5-di-tert-butyl-4-hydroxybenzaldehyde [5-(trifluoromethyl)-2-pyridinyl]hydrazone](/img/structure/B6133516.png)

![2-[(5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio]-N-(1-phenylethyl)acetamide](/img/structure/B6133527.png)
![2-[(2-biphenylylamino)methylene]-5-(2-furyl)-1,3-cyclohexanedione](/img/structure/B6133531.png)
![N-{[1-(2-fluorobenzyl)-4-piperidinyl]methyl}-N-(tetrahydro-2-furanylmethyl)nicotinamide 1-oxide](/img/structure/B6133536.png)
![ethyl 4-(aminocarbonyl)-5-{[3-(4-bromophenyl)acryloyl]amino}-3-methyl-2-thiophenecarboxylate](/img/structure/B6133537.png)
![2-{[4-allyl-5-(2-thienyl)-4H-1,2,4-triazol-3-yl]thio}-N-1,3-benzodioxol-5-ylacetamide](/img/structure/B6133541.png)

![N-{2-[(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)amino]ethyl}-2,3,4,5-tetrahydro-1-benzoxepine-4-carboxamide](/img/structure/B6133573.png)

![1-{1-[1-(1-phenyl-1H-tetrazol-5-yl)-4-piperidinyl]-1H-1,2,3-triazol-4-yl}-2-propanol](/img/structure/B6133595.png)
![N-[(1,2-dimethyl-1H-indol-3-yl)methyl]-1-(5-methyl-1-phenyl-1H-pyrazol-4-yl)ethanamine](/img/structure/B6133608.png)
![N-(3,4-dimethoxyphenyl)-1-[(2,3-dimethyl-1H-indol-7-yl)carbonyl]-3-piperidinamine](/img/structure/B6133609.png)